2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide
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Description
2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Novel Heterocyclic Compounds : This compound has been utilized as a precursor in the synthesis of a range of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These derivatives exhibit potential analgesic and anti-inflammatory activities, offering insights into new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural Investigations : Studies have explored the crystal structures formed by derivatives of this compound, revealing diverse hydrogen-bonded aggregations. These findings contribute to the understanding of molecular interactions and structural chemistry (Trilleras et al., 2008).
Radiosynthesis for PET Imaging : Derivatives of this compound have been developed for radiolabeling with fluorine-18, enabling in vivo imaging using positron emission tomography (PET). This application is significant in the context of medical diagnostics and research (Dollé et al., 2008).
Antitumor Activity : Certain derivatives have shown promising in vitro antitumor activity against specific cell lines, highlighting their potential in cancer research and therapy (Fahim, Elshikh, & Darwish, 2019).
Chemical Synthesis and Properties
Chemical Synthesis Techniques : Research has investigated various chemical synthesis methods involving derivatives of this compound. These studies contribute to the field of synthetic organic chemistry, providing valuable insights into the development of new synthetic routes (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Development of Anticancer Agents : Efforts have been made to synthesize new derivatives with anticancer properties. This research is crucial in the search for novel anticancer compounds (Al-Sanea et al., 2020).
Analysis of Molecular Structure and Conformation : Studies have also focused on the molecular structure and conformational behavior of related compounds. This area of research is essential for understanding the properties and potential applications of these compounds (Krasnov, Kartsev, & Yurova, 2003).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-5-7-13-11-22-19-17(20(27)25(3)21(28)24(19)2)18(13)30-12-16(26)23-14-8-6-9-15(10-14)29-4/h6,8-11H,5,7,12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSKYQQWFLWGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)NC3=CC(=CC=C3)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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